molecular formula C14H15FN2O3 B13218240 Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13218240
M. Wt: 278.28 g/mol
InChI Key: DNMSZFVKKYXHGC-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is carried out in the presence of a catalyst such as acetic acid, and the mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-fluorobenzoylacetate: Shares the fluorophenyl group but differs in the overall structure.

    Methyl 2-bromo-2-(4-fluorophenyl)acetate: Contains a bromine atom instead of a pyrazole ring.

    Ethyl 3-(4-fluorophenyl)-3-oxopropionate: Similar ester functional group but different core structure.

Uniqueness

Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific combination of functional groups and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 280.30 g/mol

The presence of the pyrazole ring and the fluorophenyl group suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various thiazol-4-one/thiophene-bearing pyrazole derivatives, revealing that certain derivatives displayed potent activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.22 to 0.25 μg/mL for the most active derivative .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.220.25
10Staphylococcus epidermidis0.250.30

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds containing pyrazole moieties have shown promising results in inhibiting cancer cell lines, including breast and colon cancer cells. The activity is often linked to the presence of electron-withdrawing groups such as fluorine on the phenyl ring, which enhances the compound's interaction with cancer cell targets .

Table 2: Anticancer Activity of Related Pyrazole Compounds

CompoundCell LineIC50 (μM)
13A431<0.5
22HT29<0.6

The proposed mechanism for the biological activity of pyrazole derivatives includes:

  • Inhibition of Enzymatic Activity : Pyrazoles may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanisms : The compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis in microbial pathogens.

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with a fluorophenyl substituent exhibited enhanced antimicrobial efficacy compared to their non-fluorinated counterparts. The study concluded that the introduction of electron-withdrawing groups significantly improved antibacterial activity .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of pyrazole derivatives against human cancer cell lines. The study identified that specific substitutions on the pyrazole ring could lead to increased cytotoxicity, particularly in breast cancer models . This highlights the importance of chemical modifications in enhancing therapeutic potential.

Properties

Molecular Formula

C14H15FN2O3

Molecular Weight

278.28 g/mol

IUPAC Name

ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H15FN2O3/c1-3-20-13(18)8-12-9(2)16-17(14(12)19)11-6-4-10(15)5-7-11/h4-7,16H,3,8H2,1-2H3

InChI Key

DNMSZFVKKYXHGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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